2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide
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Overview
Description
2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is a heterocyclic compound that contains both amine and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide typically involves the reaction of a pyrazine derivative with an amine. One common method is the reaction of 2-chloropyrazine with N-methyl-1-aminopropan-2-ol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-propanamide
- 2-Amino-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide
Uniqueness
2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is unique due to its specific structural features, such as the presence of both amine and amide groups and the pyrazine ring. These features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds.
Biological Activity
2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N4O with a molecular weight of approximately 194.23 g/mol. Its structure includes an acetamide functional group, an amino group, a methyl group, and a pyrazine ring, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate neurotransmitter systems by binding to active sites or altering receptor functions, potentially leading to anti-inflammatory and neuroactive effects.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that it may have potential as an anti-inflammatory agent, possibly through the modulation of inflammatory pathways.
- Central Nervous System Effects : The presence of the pyrazine moiety implies potential neuroactive properties, making it a candidate for treating neurological disorders.
- Enzyme Interaction : The compound may inhibit specific enzymes involved in neurotransmission, although detailed pharmacokinetic profiles are still under investigation.
In Vitro Studies
In vitro assays have shown that this compound can modulate neurotransmitter systems. For instance, it has been indicated that the compound interacts with receptors implicated in neuropharmacology, although specific receptor targets remain to be fully elucidated.
Case Studies
A study evaluated the compound's effects on cell lines expressing BCR-ABL1, revealing its potential to inhibit cell proliferation in certain contexts. The results highlighted its selectivity and potency in nanomolar ranges against specific cancer cell lines .
Comparative Analysis
A comparison with structurally similar compounds reveals unique aspects of this compound:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
This compound | C9H12N4O | Potential CNS activity | Unique combination of pyrazine and acetamide |
2-Amino-N-(1-pyridin-2-yl)acetamide | C8H10N4O | Similar amine structure | Lacks methyl substitution |
5-Amino-1H-pyrazole | C3H4N4 | Simple pyrazole structure | No acetamide functionality |
N-Methyl-N-(pyridin-2-yl)acetamide | C8H10N2O | Methylated amine | Lacks pyrazine ring |
This table illustrates how the structural features contribute to the distinct biological activities observed in this compound compared to its analogs.
Properties
IUPAC Name |
2-amino-N-methyl-N-(1-pyrazin-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7(13(2)9(14)5-10)8-6-11-3-4-12-8/h3-4,6-7H,5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYGYCHOODWGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N(C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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